molecular formula C7H7NO2 B354443 Salicylamide CAS No. 65-45-2

Salicylamide

Cat. No. B354443
CAS RN: 65-45-2
M. Wt: 137.14 g/mol
InChI Key: SKZKKFZAGNVIMN-UHFFFAOYSA-N
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Description

Salicylamide, also known as o-hydroxybenzamide or amide of salicyl, is a non-prescription drug with analgesic and antipyretic properties . It has similar medicinal uses to aspirin and is used in combination with both aspirin and caffeine in over-the-counter pain remedies .


Synthesis Analysis

This compound can be synthesized through a one-step reaction . It can also be characterized through the formation of a diphenylmethyl derivative prepared by refluxing with diphenylmethanol and p-toluene sulfonic acid in acetic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 137.136 .


Chemical Reactions Analysis

This compound gives a blue-violet color with ferric chloride solution, which is a color reaction indicative of salicylate derivatives .


Physical And Chemical Properties Analysis

This compound sublimes before melting at 142°C . It gives a blue-violet color with ferric chloride solution, which is a color reaction indicative of salicylate derivatives .

Scientific Research Applications

1. Melanin Synthesis Enhancement

Salicylamide has been found to enhance melanin synthesis in B16F1 melanoma cells. This is achieved through the transcriptional activation of the Mitf gene, which increases tyrosinase expression, a key enzyme in melanogenesis. This suggests potential use as an anti-hypopigmentation agent for skin and hair (Ito & Sato, 2021).

2. Anthelmintic Activity

Salicylamides exhibit anthelmintic activity and have been used in human and veterinary medicine for this purpose. The structural features such as the presence of an amide or thioamide bond, and substitution patterns are important for their efficacy against tape helminths and trematodes (Malakhova & Kuklin, 2019).

3. Crystal Growth in Organic Solvents

Research on the crystal growth of this compound in organic solvents has provided insights into the factors influencing this process. Temperature and solvent choice significantly affect the crystal growth kinetics, with implications for pharmaceutical manufacturing (Lynch, Jia, Svärd, & Rasmuson, 2018).

4. Antioxidant Activity

Some derivatives of this compound, such as 2-hydroxy-benzamide derivatives, have shown promising antioxidant capacity. This was evaluated using various assays, suggesting potential applications in managing oxidative stress-related conditions (Ienascu, Stefanut, Tănăsie, Popescu, & Cata, 2015).

5. Cancer Research

In cancer research, calcium salicylate, a related compound, has been investigated for its anti-cancer effectiveness on human fibrosarcoma cell lines. It showed cytotoxic characteristics, suggesting a potential role in cancer therapy (Mahdi, Alkarrawi, Mahdi, Bowen, & Humam, 2006).

6. Lipophilicity Studies

Lipophilicity studies of this compound have contributed to a better understanding of its pharmacokinetic properties. These studies help in the design of more effective pharmaceutical formulations (Medic-Saric, Mornar, & Jasprica, 2004).

7. Antimicrobial Activity

Salicylamides demonstrate antimicrobial activity against intestinal sulfate-reducing bacteria. This suggests potential therapeutic applications in managing gastrointestinal infections (Kushkevych, Kollar, Suchý, Parák, Pauk, & Imramovský, 2015).

8. Antitubercular Properties

Salicylanilides, derivatives of this compound, have been studied for their antitubercular properties. This research provides a basis for the development of new treatments against tuberculosis (Waisser, Matyk, Divišová, Husáková, Kuneš, Klimešová, Kaustová, Möllmann, Dahse, & Miko, 2006).

9. Impact on Inflammation and Insulin Resistance

Research has shown that salicylates, including this compound, may influence inflammation and insulin resistance, providing insights into the management of type 2 diabetes and related metabolic disorders (Shoelson, Lee, & Goldfine, 2006).

10. Solubility in Pharmaceutical Dispersions

Studies on the solubility of this compound in solid hydrophilic dispersions provide crucial information for improving its bioavailability in pharmaceutical formulations (Zhnyakina, Tkachenko, Pervushkin, & Moshchenskii, 2004).

11. Neuropharmacological Research

Salicylate, a metabolite of this compound, affects neuronal function, influencing GABAergic neurotransmission. This has implications for understanding the neural effects of common medications like aspirin (Gong, Zhang, Zhang, Chen, & Xu, 2008).

Safety and Hazards

Salicylamide is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects .

Future Directions

Recent studies have discovered extensive anticancer potential in a number of Salicylamide derivatives . This potential of their anticancer action is mediated most likely by diverse mechanisms of action such as uncoupling of oxidative phosphorylation, inhibition of protein tyrosine kinase epidermal growth factor receptor, modulation of different signaling pathways as Wnt/β-catenin, mTORC1, STAT3, NF-κB and Notch signaling pathways or induction of B-Raf V600E inhibition . Therefore, this compound and its derivatives are emerging as candidates for drug repurposing in oncology .

Mechanism of Action

Target of Action

Salicylamide, also known as o-hydroxybenzamide, is a non-prescription drug with analgesic and antipyretic properties . It has similar medicinal uses to aspirin . .

Mode of Action

It is known to have analgesic and antipyretic effects

Biochemical Pathways

This compound is a derivative of salicylic acid . Its effects are inconsistent due to rapid and extensive metabolism during absorption . It may also produce hypotensive effects, through dilation of peripheral blood vessels, and central nervous system (CNS) depression .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism mainly by biotransformation to the glucuronide and the sulfate . The fraction of a dose which is excreted as this compound sulfate decreases with increasing dose, whereas the fraction excreted as glucuronide increases with increasing dose .

Result of Action

It is known to have analgesic and antipyretic properties , suggesting it may have effects on pain and temperature regulation pathways.

Action Environment

Environmental factors can influence the action of this compound. For instance, pyrogen-induced fever has been shown to significantly reduce the half-life of the excretion of the drug metabolites . The proportion of the drug transformed to its major metabolite, this compound glucuronide, is significantly reduced by fever, with a concomitant increase in the proportion of one or both of the other metabolites . Thus, the pattern of urinary metabolites of this compound is altered during febrile periods .

Biochemical Analysis

Biochemical Properties

Salicylamide interacts with various enzymes and proteins in the body. It is known to produce depression of the central nervous system and smooth muscle, at least as seen in laboratory animals

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to produce a decrease in prothrombin time

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that this compound produces a decrease in prothrombin time . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

properties

IUPAC Name

2-hydroxybenzamide
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InChI

InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)
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InChI Key

SKZKKFZAGNVIMN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)O
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Molecular Formula

C7H7NO2
Record name 2-HYDROXYBENZAMIDE
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Related CAS

36205-82-0 (mono-hydrochloride salt)
Record name Salicylamide [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3021726
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Molecular Weight

137.14 g/mol
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Physical Description

2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992), Solid
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Boiling Point

518 °F at 760 mmHg (decomposes) (NTP, 1992), 181.5 °C @ 14 MM HG, 181.50 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C, SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALIES, SOL IN CHLOROFORM, ALC, ETHER, Water solubility = 2.06X10+3 mg/L at 25 °C, 2060 mg/L @ 25 °C (exp)
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Density

1.175 at 284 °F (NTP, 1992) - Denser than water; will sink, 1.175 @ 140 °C/4 °C
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Color/Form

WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER, YELLOW LEAFLETS FROM DILUTE ALCOHOL

CAS RN

65-45-2
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Record name Benzamide, 2-hydroxy-
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Melting Point

284 °F (NTP, 1992), 140 °C
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Synthesis routes and methods I

Procedure details

A solution composed of 2,2,2-trichloroethanol (30 g), N-(1,2,2,2-tetrachloroethyl) salicylamide (30 g) and toluene (200 ml) is refluxed until the generation of hydrogen chloride ceases (for about 5 to 8 hours). The reaction mixture is cooled to room temperature. The toluene layer is washed with water and dehydrated, and toluene is evaporated under reduced pressure to give the desired N-8 2,2,2-trichloro-1-(2,2,2-trichloroethoxy)-ethyl]salicylamide (37 g) represented by the foregoing formula as colorless crystals. mp. 111°-114° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The following experiments illustrate (A) the reduced gastric toxicity of 2-(carbamoyl)phenyl-2-acetoxybenzoate relative to a physical mixture of aspirin and salicylamide and (B) the in vivo hydrolysis of 2-(carbamoyl)phenyl-2-acetoxybenzoate to give plasma concentrations of salicylic acid and salicylamide.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(carbamoyl)phenyl-2-acetoxybenzoate
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(carbamoyl)phenyl-2-acetoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]benzamide. A solution of the above ether (4.0 g) in tetrahydrofuran (20 mL) and 3 N hydrochloric acid (20 mL) was stirred for 2 hours. The reaction mixture was diluted with water, neutralized with 1 N sodium hydroxide, and extracted with dichloromethane. The organic extracts were dried, evaporated, and chromatographed, with dichloromethane:methanol (95:5) as eluent, to give the hydroxy benzamide compound as a viscous oil (2.9 g); NMR: 7.63 (m,2), 7.47 (m,1), 7.37 (m,3), 7.32 (d,1, J=2.1), 7.06 (dd,1, J=2.1, 8.3), 6.46 (m,1), 3.82 (m,1), 3.69 (m,1), 3.57-3.39 (m,2), 3.12 (m,1), 2.60 (m,1), 1.97 (m,1), 1.82 (m,1); MS: m/z=338(M+1).
Name
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Name
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

tert-Butyl 2-((2-(2-hydroxybenzamido)ethyl)methyl)amino)ethylcarbamate (380 mg, 1.13 mmol) was taken up in 5 mL of a 25% TFA in CH2Cl2 and allowed to stand at room temperature for 3 h. The reaction mixture was concentrated under reduced pressure to afford the TFA salt of N-(2-((2-aminoethyl)(methyl)amino)ethyl)-2-hydroxybenzamide. This material was taken up in 10 mL of CH3CN along with (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid (DHA, 370 mg, 1.13 mmol), HATU (472 mg, 1.24 mmol) and DIEA (0.59 mL). The resulting reaction mixture was stirred at room temperature for 2 h. It was then diluted with EtOAc and washed successively with saturated aqueous NaHCO3 and brine. The organic layer was dried (Na2SO4) and concentrated under reduced pressure. Purification by chromatography (95% CH2Cl25% MeOH) afforded 420 mg of N-(2-((2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenamidoethyl)methyl)amino)ethyl)-2-hydroxybenzamide. MS (EI) called for C34H49N3O3: 547.38; found: 548 (M+1).
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
472 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.306 ml. of triethylamine, 0.288 ml. of isobutylchloroformate, and 0.299 g. of o-hydroxybenzamide, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-acetone-water (25:75:1). The residue obtained by concentration of selected fractions, 0.296 g., is crystallized from ethyl acetate diluted with 1.5 volumes of hexane as the title compound, white free-flowing crystals, m.p., 98.5°-100.1° C. having Rf 0.55 (TLC on silica gel in ethyl acetate-acetone (1:3)).
Name
PGF2 α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Salicylamide
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Reactant of Route 5
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Reactant of Route 6
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